1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine
Description
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-(2-methyl-6-phenoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C14H16N2O/c1-10(15)13-8-9-14(16-11(13)2)17-12-6-4-3-5-7-12/h3-10H,15H2,1-2H3 |
InChI Key |
MDQCEVVHHUGHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC2=CC=CC=C2)C(C)N |
Origin of Product |
United States |
Preparation Methods
Pyridine Ring Functionalization and Phenoxy Substitution
The 2-methyl-6-phenoxypyridine core is typically prepared by nucleophilic aromatic substitution or condensation reactions involving pyridine derivatives and phenol or phenol derivatives.
- A common approach involves starting from 2-methyl-6-hydroxypyridine or 2-methyl-6-halopyridine, which undergoes nucleophilic substitution with phenol or phenoxide ions to install the phenoxy group at the 6-position.
- Reaction conditions include heating in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, often with a base like potassium carbonate to facilitate substitution.
Introduction of the Ethanamine Side Chain
The ethanamine group at the 3-position of the pyridine ring can be introduced via several methods:
- Reductive amination : Starting from the corresponding 3-pyridine aldehyde or ketone derivative, reaction with ammonia or an amine source followed by reduction (e.g., using sodium cyanoborohydride) yields the ethanamine side chain.
- Nucleophilic substitution : Using a suitable leaving group at the 3-position (e.g., halide or tosylate), reaction with ethylenediamine or ammonia can introduce the ethanamine moiety.
- Reduction of nitro precursors : If a nitro group is present at the 3-position, catalytic hydrogenation or iron/ammonium chloride reduction in methanol/water at elevated temperatures (e.g., 70°C) can convert the nitro group to an amine, which can then be further functionalized to ethanamine.
Representative Reduction Procedure for Amination
A detailed example of reduction for amine formation (analogous to related compounds) involves:
| Reagents and Conditions | Description | Yield (%) |
|---|---|---|
| Iron powder, ammonium chloride, MeOH/H2O, 70°C, 2-4 hours | Reduction of nitro group to amine via iron-mediated reduction | 85 |
| Pd/C catalyst, hydrogen gas, MeOH, 20°C, 16 hours | Catalytic hydrogenation of nitro to amine | 85 |
This method is efficient for converting nitro-substituted pyridine derivatives to the corresponding amines, which can be further elaborated to ethanamine derivatives.
Oxidation and Hydrolysis Steps in Related Pyridine Derivatives
In some synthetic routes for related pyridine ethanamine compounds, oxidation and hydrolysis steps are critical:
- Hydrolysis and decarboxylation of cyanoacetyl pyridine intermediates using sulfuric acid and controlled heating (60-100°C).
- In-situ oxidation of sulfide intermediates to sulfone derivatives using hydrogen peroxide at low temperatures (10-12°C).
- Neutralization and purification steps involving sodium thiosulfate and ammonia to adjust pH and remove excess reagents.
These steps are carefully controlled to maximize yield and purity while minimizing impurities such as tungsten from catalysts.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Phenoxy substitution | Phenol + 2-methyl-6-halopyridine, K2CO3, DMF | 80-100 | Several hours | 70-90 | Nucleophilic aromatic substitution |
| Reductive amination | Aldehyde/ketone + NH3 + NaBH3CN, MeOH | 20-25 | 16-36 hours | 75-85 | Mild conditions, high selectivity |
| Nitro reduction | Fe + NH4Cl, MeOH/H2O | 70 | 2-4 hours | 85 | Efficient conversion to amine |
| Oxidation of sulfide to sulfone | H2O2, sulfuric acid, 10-12°C | 10-12 | 1-2 hours | 80-90 | Controlled oxidation, avoids impurities |
| Hydrolysis and decarboxylation | H2SO4, 60-100°C | 60-100 | Several hours | 80-90 | Prepares ketone intermediates |
Research Findings and Considerations
- The use of iron powder and ammonium chloride in methanol/water mixtures at elevated temperatures is a robust and scalable method for reducing nitro groups to amines, providing high yields and purity.
- Avoidance of heavy metal catalysts like tungsten in oxidation steps is preferred to reduce metal contamination in the final product, which is critical for pharmaceutical applications.
- Automated radiosynthesis methods involving tosylated precursors and nucleophilic substitution with fluoride ions have been developed for related pyridine derivatives, demonstrating the versatility of nucleophilic substitution in pyridine chemistry.
- The choice of solvent, temperature, and pH control during hydrolysis and oxidation steps significantly impacts the yield and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated derivatives, phenols, and alkylating agents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyridines and phenoxy derivatives.
Scientific Research Applications
1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, enzymes, or ion channels, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their molecular properties, and substituent differences:
Substituent Effects on Bioactivity and Physicochemical Properties
- Phenoxy vs. Morpholino Groups: The morpholino substituent (C12H19N3O) introduces a polar, saturated heterocycle, likely improving water solubility compared to the lipophilic phenoxy group. Such modifications are critical in optimizing blood-brain barrier penetration for CNS-targeted drugs.
- Fluorine Substitution : The 2-fluoroethoxy analog (C9H12FN2O) leverages fluorine’s electronegativity to enhance binding affinity to target proteins and resist oxidative metabolism, extending half-life.
- Chain Length and Flexibility: The ethanamine side chain (vs. For example, bis-indolic derivatives with ethanamine units demonstrated antibacterial activity against Staphylococcus aureus (MIC = 2–8 µg/mL).
Biological Activity
1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine can be represented as follows:
This compound features a pyridine ring substituted with a phenoxy group and an ethanamine moiety, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that 1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine exhibits significant biological activities, particularly in the context of neuropharmacology and anti-inflammatory responses. Compounds with similar structures have been shown to interact with various receptors and enzymes, leading to diverse pharmacological effects.
Pharmacological Effects
-
Neurotransmitter Modulation :
- The compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. This suggests potential applications in treating mood disorders.
-
Anti-inflammatory Activity :
- Preliminary studies indicate that this compound can inhibit pro-inflammatory cytokines, which could be beneficial in conditions like arthritis or other inflammatory diseases.
-
Antioxidant Properties :
- The presence of the phenoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine. Research has shown that modifications in the pyridine and phenoxy moieties can significantly affect potency and selectivity towards specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyridine ring | Alters receptor affinity |
| Variation in phenoxy group | Influences anti-inflammatory effects |
| Chain length of ethanamine | Impacts bioavailability |
Case Study 1: Neuropharmacological Effects
A study investigated the effects of 1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine on serotonin receptors in vitro. The results demonstrated that the compound exhibited a moderate affinity for the 5-HT_2A receptor, suggesting its potential as an antidepressant agent.
Case Study 2: Anti-inflammatory Mechanism
Another research focused on the anti-inflammatory properties of this compound using a murine model of arthritis. Treatment with 1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine resulted in a significant reduction in swelling and pro-inflammatory cytokine levels compared to controls, indicating its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
